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Compound of Interest

Compound Name: Diphenylmethane

Cat. No.: B089790 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for

diphenylmethane (C₁₃H₁₂), a fundamental aromatic hydrocarbon building block. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) characteristics, offering a comprehensive resource for compound identification and

characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For diphenylmethane, both ¹H and ¹³C NMR spectra provide distinct and

complementary information.

¹H NMR Spectral Data
The proton NMR spectrum of diphenylmethane is characterized by signals in the aromatic and

aliphatic regions, corresponding to the phenyl and methylene protons, respectively.

Table 1: ¹H NMR Data for Diphenylmethane
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.27 t, J = 8.0 Hz 4H
meta-H of phenyl

rings

~7.19 m 6H
ortho- & para-H of

phenyl rings

~3.97 s 2H
CH₂ (methylene

bridge)

Note: Data acquired in CDCl₃ at 500 MHz. Chemical shifts are referenced to TMS (δ = 0.00

ppm).[1]

¹³C NMR Spectral Data
The carbon NMR spectrum provides insight into the different carbon environments within the

diphenylmethane molecule.

Table 2: ¹³C NMR Data for Diphenylmethane

Chemical Shift (δ) ppm Assignment

~141.3 C (quaternary, ipso)

~129.1 CH (ortho)

~128.6 CH (meta)

~126.2 CH (para)

~42.1 CH₂ (methylene bridge)

Note: Data acquired in CDCl₃ at 125 MHz. Chemical shifts are referenced to the solvent peak

(CDCl₃, δ = 77.2 ppm).[1]

Experimental Protocol: NMR Spectroscopy
A general procedure for obtaining NMR spectra of diphenylmethane is as follows:
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Sample Preparation: A few milligrams of diphenylmethane are dissolved in approximately

0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.[2] Tetramethylsilane

(TMS) is added as an internal standard for chemical shift referencing.

Instrumentation: Spectra are typically recorded on a 500 MHz NMR spectrometer for ¹H

NMR and a 125 MHz spectrometer for ¹³C NMR.[1]

Data Acquisition:

For ¹H NMR, a standard pulse program is used. All peaks should be integrated, and the

spectral window should typically cover from -1 ppm to 9 ppm.[3]

For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the

spectrum to single lines for each unique carbon atom. The spectral window is generally set

from -10 ppm to 180 ppm.[3]

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate

the frequency-domain spectrum. Phase and baseline corrections are applied to obtain the

final spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which induces molecular vibrations.

IR Spectral Data
The IR spectrum of diphenylmethane shows characteristic absorptions for C-H bonds in

aromatic and aliphatic systems, as well as C=C bonds in the aromatic rings.

Table 3: Key IR Absorption Bands for Diphenylmethane
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Wavenumber (cm⁻¹) Intensity Assignment

3000 - 3100 Medium Aromatic C-H stretch

2850 - 3000 Medium Aliphatic C-H stretch (CH₂)

1600, 1495, 1450 Strong Aromatic C=C ring stretching

700 - 800 Strong
C-H out-of-plane bending

(monosubstituted benzene)

Note: Data is typically acquired from a neat sample or as a solution in a suitable solvent like

CCl₄ or CS₂.[4]

Experimental Protocol: IR Spectroscopy
A general procedure for obtaining an FT-IR spectrum of diphenylmethane is as follows:

Sample Preparation:

Neat Liquid: As diphenylmethane is a liquid at room temperature, a drop can be placed

between two salt plates (e.g., NaCl or KBr) to form a thin film.

Solution: A dilute solution of diphenylmethane in a solvent that has minimal interference

in the regions of interest (e.g., carbon tetrachloride or carbon disulfide) can be prepared

and placed in a liquid sample cell.[4]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the

spectrum.

Data Acquisition: A background spectrum of the salt plates (and solvent, if used) is first

collected. Then, the sample spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

[5] Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.[5]

Data Processing: The instrument's software automatically subtracts the background

spectrum from the sample spectrum to produce the final transmittance or absorbance

spectrum. Baseline correction may be applied if necessary.[5]
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound, as well as structural details based on its fragmentation pattern.

Mass Spectral Data
The electron ionization (EI) mass spectrum of diphenylmethane shows a prominent molecular

ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for Diphenylmethane (EI-MS)

m/z Relative Intensity (%) Proposed Fragment Ion

168 100 [C₁₃H₁₂]⁺˙ (Molecular Ion)

167 86.6 [C₁₃H₁₁]⁺ (Loss of H)

165 28.5 [C₁₃H₉]⁺ (Loss of H₂)

152 16.7
[C₁₂H₈]⁺˙ (Fluorenyl cation

precursor)

91 16.7 [C₇H₇]⁺ (Tropylium ion)

Note: Data obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron

Ionization (EI) at 70 eV.[6][7]

Experimental Protocol: Mass Spectrometry (GC-MS)
A general protocol for obtaining an EI mass spectrum of diphenylmethane using GC-MS is as

follows:

Sample Preparation: A dilute solution of diphenylmethane is prepared in a volatile organic

solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).[5]

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

electron ionization source is used.

Gas Chromatography (GC) Conditions:
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Injection: 1 µL of the sample solution is injected into the GC inlet, which is heated to

ensure volatilization (e.g., 250-280°C).[5]

Carrier Gas: High-purity helium is used as the carrier gas at a constant flow rate.[5]

Column: A non-polar capillary column is typically employed.[5]

Oven Program: The oven temperature is ramped to ensure separation of components and

elution of the compound of interest.[5]

Mass Spectrometry (MS) Conditions:

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used.[5]

Mass Analyzer: The mass analyzer (e.g., a quadrupole) scans a mass range appropriate

for the compound (e.g., m/z 40-500).[5]

Data Acquisition and Analysis: The total ion chromatogram (TIC) is analyzed to identify the

peak corresponding to diphenylmethane. The mass spectrum for that peak is then

extracted to identify the molecular ion and major fragment ions.[5]

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid

sample like diphenylmethane.
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General Spectroscopic Analysis Workflow for Diphenylmethane

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Diphenylmethane (Liquid)

Dissolve in CDCl3
with TMS

Prepare Neat Sample
(Salt Plates)

Dilute in
Volatile Solvent

NMR Spectrometer
(¹H & ¹³C) FTIR Spectrometer GC-MS (EI)

Chemical Shifts
Multiplicity
Integration

Vibrational Frequencies
(Functional Groups)

Molecular Ion
Fragmentation Pattern

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of Diphenylmethane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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